molecular formula C17H17N5O B6120891 4-(3-ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(3-ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B6120891
M. Wt: 307.35 g/mol
InChI Key: MMXWODAPXGPOLP-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound featuring a fused triazine-benzimidazole core substituted with a 3-ethoxyphenyl group.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-2-23-12-7-5-6-11(10-12)15-20-16(18)21-17-19-13-8-3-4-9-14(13)22(15)17/h3-10,15H,2H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXWODAPXGPOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological profiles.

The compound has the molecular formula C16H15N5OC_{16}H_{15}N_5O and a molecular weight of approximately 293.33 g/mol. Its structure includes a triazino-benzimidazole core, which is significant for its biological activity.

Anticancer Activity

Several studies have focused on the anticancer potential of compounds related to benzimidazole derivatives. For example:

  • Cell Line Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. In particular:
    • IC50 Values : Compounds similar to this derivative have shown IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines respectively .
CompoundCell LineIC50 (µM)
This compoundHeLa7.01
This compoundMCF-714.31

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In Vitro Studies : The compound demonstrated activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it may be effective as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that these derivatives can induce apoptosis in cancer cells through various pathways such as caspase activation and mitochondrial dysfunction.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives. The results indicated that modifications on the phenyl ring significantly impacted their anticancer activity. Specifically, substituents like ethoxy groups enhanced the cytotoxic effects on cancer cells compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Structural and Substituent Analysis

The triazino-benzimidazole scaffold is shared among analogs, but substituent variations significantly alter their properties. Below is a comparative analysis:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
4-(3-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (Target) 3-Ethoxy (C₆H₅-OCH₂CH₃) C₁₇H₁₈N₅O 308.36 g/mol Ethoxy group enhances lipophilicity; potential for prolonged metabolic stability
4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 4-Fluoro (C₆H₄-F) C₁₅H₁₁FN₅ 287.28 g/mol Fluorine increases electronegativity, improving enzyme binding affinity
4-(3-Methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 3-Methyl (C₆H₄-CH₃) C₁₆H₁₅N₅ 277.33 g/mol Methyl group enhances steric bulk, affecting target selectivity
4-(3,5-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 3,5-Difluoro (C₆H₃F₂) C₁₅H₁₀F₂N₅ 305.27 g/mol Dual fluorine substitution increases metabolic resistance and polarity
4-(3-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 3-Methoxy (C₆H₄-OCH₃) C₁₆H₁₅N₅O 293.33 g/mol Methoxy group improves solubility; moderate antinematodal activity

Physicochemical Properties

  • Solubility : Ethoxy groups reduce aqueous solubility but improve organic solvent compatibility.
  • Stability : Ethoxy derivatives show slower metabolic degradation than methyl or methoxy analogs due to reduced oxidative susceptibility .

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